delta1-Dehydrotestololactone

Description

Contextualization within Steroidal Lactone Chemistry and Biochemistry

Delta1-Dehydrotestololactone, also known as testolactone (B1683771), is a synthetic steroid derivative that occupies a specific niche within the broad class of steroidal lactones. mdpi.comresearchgate.net Structurally, it is a modified androstane (B1237026), a class of C19 steroids that includes endogenous androgens. nih.govhmdb.ca Its defining feature is the replacement of the typical five-membered carbocyclic D-ring of the steroid nucleus with a six-membered lactone ring, classifying it as a D-homo-steroid. mdpi.comwikipedia.orgdrugbank.com This structural alteration is achieved through a Baeyer–Villiger oxidation of the corresponding 17-ketosteroid precursor. mdpi.com

From a biochemical perspective, this compound is recognized as a first-generation, non-selective, and irreversible aromatase inhibitor. mdpi.comresearchgate.net Aromatase is a critical enzyme complex responsible for the final step in estrogen biosynthesis, converting androgens like androstenedione (B190577) and testosterone (B1683101) into estrogens (estrone and estradiol, respectively). hmdb.caontosight.ai By irreversibly inhibiting aromatase, this compound blocks this conversion, thereby reducing the levels of circulating estrogens. mdpi.comresearchgate.nethmdb.ca This mechanism of action formed the basis of its investigation and use as an antineoplastic agent, particularly for hormone-dependent breast cancers in postmenopausal women, where estrogen is a primary driver of tumor growth. researchgate.netwikipedia.org Although its clinical use began in 1970, its specific ability to inhibit aromatase was not discovered until 1975. mdpi.comresearchgate.net

Nomenclature and Systemic Classifications of this compound

The compound is systematically named according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC). Its formal IUPAC name is (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione. nih.govnih.gov This complex name precisely describes the three-dimensional arrangement of its fused ring system and substituent groups.

In chemical databases and classification systems, it is categorized under several hierarchies. It is classified as a seco-androstane, a 3-oxo-Delta(1),Delta(4)-steroid, and a naphthopyran. nih.govhmdb.cadrugbank.com The term "naphthopyran" refers to a molecule containing a pyran ring fused to a naphthalene (B1677914) moiety. hmdb.ca

This compound is known by numerous synonyms in scientific literature and commercial contexts. These names often reflect its chemical structure, historical development, or commercial branding. The name "testolactone" itself is a common and widely accepted synonym. mdpi.com The prefix "delta1-dehydro-" or simply "1-dehydro-" indicates the presence of a double bond at the C1 position in the A-ring of the steroid nucleus. mdpi.comnih.gov The brand name "Teslac" was used for its commercial formulation. mdpi.comwikipedia.org

Below is a table of its common synonyms and identifiers.

| Synonym/Identifier | Derivation/Context |

| Testolactone | A common name used in medical and scientific literature. nih.govwikipedia.org |

| Teslac | The brand name under which the compound was marketed. mdpi.comwikipedia.org |

| Δ¹-Testololactone | Indicates a double bond (Δ¹) in the A-ring. mdpi.com |

| 1-Dehydrotestololactone | Describes the dehydrogenation at the C1-C2 position. mdpi.comnih.gov |

| 17a-Oxa-D-homoandrosta-1,4-diene-3,17-dione | A semi-systematic name detailing the structural changes: an oxygen atom (oxa) at position 17a, an expanded D-ring (homo), and two double bonds (diene) in the A-ring. mdpi.com |

| 13-Hydroxy-3-oxo-13,17-secoandrosta-1,4-dien-17-oic acid δ-lactone | A name describing the opened D-ring (seco) as a delta-lactone formed from a hydroxy carboxylic acid precursor. mdpi.comwikipedia.orgnih.gov |

| NSC 23759 | An identifier assigned by the National Cancer Institute (NCI) for research purposes. nih.gov |

| CHEMBL166839 | An identifier from the ChEMBL database of bioactive molecules. nih.gov |

This table is not exhaustive but represents the most frequently encountered synonyms in academic and chemical literature.

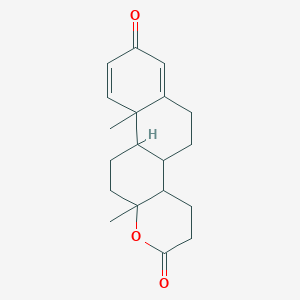

The structure of this compound is notably distinct from typical androgens due to two key modifications of the classic four-ring steroid skeleton. nih.govdrugbank.com

First, it is a seco-androstane , which means one of the rings of the androstane nucleus has been cleaved. nih.gov Specifically, the bond between the C13 and C17 atoms of the D-ring is broken. This cleavage allows for the formation of a six-membered delta-lactone ring by incorporating an oxygen atom, which replaces the original five-membered carbocyclic D-ring. mdpi.comwikipedia.orgdrugbank.com This D-homo-lactone ring is a defining feature of the molecule. mdpi.com

Second, the A-ring of the steroid contains a 1,4-diene-3-one moiety . mdpi.com This refers to the presence of double bonds between carbons 1 and 2 (Δ¹) and carbons 4 and 5 (Δ⁴), along with a ketone group at carbon 3. This conjugated system is a common feature in many biologically active steroids.

These combined features result in a molecule that is structurally related to androgens but lacks androgenic activity itself, instead functioning as an enzyme inhibitor. mdpi.com

Historical Development of Research Focus on the Compound

The scientific history of this compound spans several decades, from initial synthesis to clinical application and eventual replacement by more advanced therapies.

1953: The first synthesis of the compound was reported by Fried and colleagues. mdpi.com

1960: Initial papers on its biological activity were published. mdpi.com

1970: It was first approved for medical use in the United States, primarily for the palliative treatment of advanced breast cancer in postmenopausal women. hmdb.cawikipedia.org Its use was based on the empirical observation of its anticancer effects, rather than a full understanding of its mechanism. researchgate.net

1975: The specific mechanism of action—aromatase inhibition—was discovered, providing a clear biochemical rationale for its therapeutic effects. mdpi.comresearchgate.net

Post-1975: Research continued, exploring its use in other conditions related to excess sex steroid production. researchgate.net Concurrently, efforts were made to synthesize the compound more efficiently, including through microbial biotransformations using fungi like Fusarium oxysporum, which could produce testolactone from various steroid precursors in high yields. mdpi.comresearchgate.net

2008: The drug was discontinued (B1498344) and withdrawn from the market. mdpi.comresearchgate.netwikipedia.org This was largely due to its relatively weak inhibitory activity and the development of newer, more potent, and selective aromatase inhibitors that offered improved clinical outcomes. researchgate.net

Despite its withdrawal from clinical use, the structure of this compound has served as a foundational scaffold in the design of new, more biologically active steroidal compounds. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h7,9,11,14-16H,3-6,8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEWUONYVDABNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC(=O)O2)CCC4=CC(=O)C=CC34C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859561 | |

| Record name | 10a,12a-Dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2H-phenanthro[2,1-b]pyran-2,8(4bH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Pathways of Delta1 Dehydrotestololactone

Chemical Synthesis Routes

The chemical synthesis of delta1-dehydrotestololactone has been achieved through several pathways, primarily starting from readily available steroidal compounds. These methods involve a series of chemical transformations to introduce the key structural features of the target molecule.

Conventional Synthetic Approaches from Steroidal Precursors

Conventional synthesis relies on the modification of existing steroid skeletons to form the desired this compound structure.

One of the foundational chemical syntheses of this compound begins with dehydroepiandrosterone (B1670201) (DHEA). mdpi.com A key strategy in this approach involves the initial formation of the D-lactone ring, followed by the introduction of the dienone system in the A-ring. mdpi.com The synthesis from DHEA typically involves the following sequence of reactions:

Protection of the double bond: The double bond in DHEA is protected, often through bromination, to form a dibromide derivative. mdpi.com

Baeyer-Villiger oxidation: The 17-keto group of the protected DHEA is subjected to Baeyer-Villiger oxidation, commonly using peracetic acid, to form the D-lactone ring. mdpi.com

Debromination: The protecting bromine atoms are removed, typically with sodium iodide, to restore the double bond. mdpi.com

Oppenauer oxidation: This step oxidizes the 3-hydroxyl group to a ketone. mdpi.com

Dehydrogenation: Finally, the introduction of the 1,2-double bond to create the 1,4-diene-3-one system is achieved, for which selenium dioxide has been used. mdpi.comresearchgate.net

Microbial transformation has also been explored, where Fusarium oxysporum can convert DHEA to testolactone (B1683771) in high yields. mdpi.comgoogle.com Another method involves a two-step microbial conversion, first using Fusarium oxysporum for the Baeyer-Villiger oxidation and then Gordonia species to introduce the A-ring dienone system. google.com

Table 1: Chemical Transformation of Dehydroepiandrosterone (DHEA) to this compound

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Bromination | Bromine | Dibromide derivative of DHEA |

| 2 | Baeyer-Villiger Oxidation | Peracetic acid | D-lactone derivative |

| 3 | Debromination | Sodium iodide | Restored double bond lactone |

| 4 | Oppenauer Oxidation | - | 3-keto derivative |

| 5 | Dehydrogenation | Selenium dioxide | This compound |

Androst-4-ene-3,17-dione is a key intermediate in the synthesis of this compound. mdpi.com It can be converted to androst-1,4-diene-3,17-dione, which is the immediate precursor to this compound before the lactonization step. mdpi.comnih.gov

The introduction of the 1,2-double bond into androst-4-ene-3,17-dione to form the dienone system can be achieved using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). mdpi.com Alternatively, dehydrogenation can be performed using phenylselenyl chloride followed by elimination with hydrogen peroxide. nih.gov

Once androst-1,4-diene-3,17-dione is formed, a Baeyer-Villiger oxidation is carried out to yield this compound. mdpi.comnih.gov For this final step, reagents such as the safer monoperoxyphthalic acid magnesium salt hexahydrate (MMPP) have been used as an alternative to the potentially explosive peracetic acid, achieving high yields. mdpi.com

Testosterone (B1683101) propionate (B1217596) has also served as a starting material for the synthesis of this compound. mdpi.com A modified synthetic approach focuses on creating the dienone system prior to the formation of the D-lactone ring. mdpi.com

The synthetic sequence from testosterone propionate can be summarized as follows:

Saponification: The propionate ester is hydrolyzed to yield testosterone. mdpi.com

Oxidation of the 17-hydroxyl group: The resulting testosterone is oxidized to androst-4-ene-3,17-dione using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC). mdpi.com

Dehydrogenation: The introduction of the 1,2-double bond to form androst-1,4-diene-3,17-dione is accomplished using DDQ. mdpi.com

Baeyer-Villiger Oxidation: The final step is the oxidation of the 17-keto group to form the lactone ring, yielding this compound. mdpi.com

More environmentally friendly approaches have utilized o-iodoxybenzoic acid (IBX) for the oxidation steps and MMPP for the Baeyer-Villiger oxidation, providing good yields. mdpi.comresearchgate.net

Table 2: Synthesis of this compound from Testosterone Propionate

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | Testosterone Propionate | KOH, H2O, EtOH | Testosterone |

| 2 | Testosterone | Pyridinium chlorochromate (PCC) | Androst-4-ene-3,17-dione |

| 3 | Androst-4-ene-3,17-dione | 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) | Androst-1,4-diene-3,17-dione |

| 4 | Androst-1,4-diene-3,17-dione | Monoperoxyphthalic acid magnesium salt hexahydrate (MMPP) | This compound |

Hemisynthesis from Natural Phytosterols (B1254722)

The abundance of phytosterols in nature makes them attractive starting materials for the hemisynthesis of steroids, including this compound.

A concise and efficient hemisynthesis of this compound has been developed using β-sitosterol and stigmasterol (B192456) as precursor materials. nih.gov This pathway leverages well-established reactions to convert these phytosterols into the desired product. nih.gov

The key steps in this hemisynthesis are:

Oppauer Oxidation: Both β-sitosterol and stigmasterol undergo Oppauer oxidation to generate the enone system in the A-ring of the steroid nucleus. mdpi.comnih.gov

Oxidative Cleavage of the Side Chain: The long alkyl side chain of the phytosterols is then cleaved to produce androst-4-ene-3,17-dione. mdpi.comnih.gov This can be achieved through microbial transformation. researchgate.net

Dehydrogenation: Androst-4-ene-3,17-dione is dehydrogenated to form androst-1,4-diene-3,17-dione. This can be accomplished using phenylselenyl chloride followed by selenoxide elimination with hydrogen peroxide. nih.gov

Stereochemical Considerations in Chemical Dehydrogenation Reactions

The introduction of a double bond at the C1-C2 position of the steroid nucleus is a key transformation in the synthesis of this compound. The stereochemistry of the starting material significantly dictates the feasibility and outcome of this reaction.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a potent oxidizing agent frequently employed for the dehydrogenation of steroids to create α,β-unsaturated ketones. scribd.comwikipedia.orgorganic-chemistry.org The formation of the Δ¹,⁴-diene system in steroids using DDQ is a process governed by the stereochemistry at the C-5 position of the steroid. scribd.com The reaction proceeds through a rate-determining hydride ion transfer from the steroid to DDQ. scribd.comresearchgate.net

The geometry of the A/B ring junction plays a crucial role. For instance, the regioselective dehydrogenation of 3-keto-steroids is dependent on the molecule's geometry at the C-5 atom. scribd.com This selectivity is attributed to the relative steric hindrance of the C-4 hydrogen atom in different stereoisomers. scribd.com In many cases, these reactions are performed in inert solvents like benzene (B151609) or dioxane. asccollegekolhar.in It has been noted that DDQ can be used in catalytic amounts in conjunction with other stoichiometric oxidants, which can be advantageous due to the cost and toxicity of DDQ. researchgate.net

Biosynthetic and Biotransformational Production

Microbial transformations offer an alternative and often more efficient route to this compound, leveraging the enzymatic machinery of various microorganisms to carry out specific and stereoselective reactions. fujifilm.commdpi.com

Microbial Fermentation Systems for Steroid Transformations

Fungi, in particular, have been extensively studied for their ability to perform complex steroid transformations, including the Baeyer-Villiger oxidation of a cyclic ketone to a lactone and dehydrogenation. mdpi.com The combination of both lactone formation in ring D and dehydrogenation in ring A is a capability observed in a select number of microorganisms. mdpi.com

Fusarium oxysporum has demonstrated remarkable efficiency in producing testolactone. A strain isolated from soil, Fusarium oxysporum SC1301, was able to transform a variety of steroidal precursors, including androst-4-ene-3,17-dione, androst-1,4-diene-3,17-dione, dehydroepiandrosterone, progesterone (B1679170), and testosterone, into testolactone with high yields ranging from 76-98%. researchgate.net This suggests the presence of a versatile enzymatic system, including Baeyer-Villiger monooxygenases, which are responsible for the lactonization of the D-ring. mdpi.comresearchgate.net The biosynthesis of various secondary metabolites by Fusarium oxysporum is an area of active research. frontiersin.orgplantprotection.pl The fungus is known to possess a wide array of enzymes, including those involved in terpenoid biosynthesis, which can be activated in response to environmental cues. d-nb.info

Species of the Penicillium genus are also proficient in steroid biotransformations. nih.govscialert.net Penicillium notatum has been shown to convert 1-dehydrotestosterone into testolactone as the sole product, achieving a high yield of 90%. mdpi.com This transformation involves the insertion of an oxygen atom into the D-ring of the steroid. nih.govresearchgate.net The microbial production of testolactones by this strain has been reported with yields of up to 98%. nih.govresearchgate.net

The fungus Aspergillus tamarii is capable of metabolizing progesterone to testololactone (B45059) in high yields through a sequential four-step enzymatic pathway. nih.gov This demonstrates the presence of a robust enzymatic system for steroid modification. Research has shown that subtle changes in the steroid's molecular structure can lead to significant alterations in the metabolic route. nih.gov Aspergillus tamarii is a known producer of various enzymes, including xylanases and proteases. ijcmas.commdpi.comresearchgate.netgjournals.org The fungus possesses a putative 3β-hydroxy-steroid dehydrogenase/Δ⁵-Δ⁴ isomerase pathway, which is crucial for the transformation of certain 5-ene steroids. nih.gov

Table 1: Microbial Transformation of Steroids to Testolactone

| Microbial Species | Precursor Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Fusarium oxysporum SC1301 | Dehydroepiandrosterone, Androst-4-ene-3,17-dione, etc. | Testolactone | 76-98 | researchgate.net |

| Penicillium notatum | 1-Dehydrotestosterone | Testolactone | 90 | mdpi.com |

| Penicillium notatum | Testosterone | Testolactone | 98 | researchgate.net |

| Aspergillus tamarii | Progesterone | Testolactone | High | nih.gov |

Oxygenation Activities of Curvularia Genus Fungi

Fungi belonging to the genus Curvularia are well-documented for their potent oxygenating capabilities, particularly in the hydroxylation of steroids. google.com Strains of Curvularia lunata, for instance, have been successfully employed to introduce hydroxyl groups at specific positions on the steroid nucleus, a crucial step in many steroid-based drug syntheses. google.comtandfonline.com

The oxygenating activity of Curvularia is attributed to specific enzyme systems, primarily cytochrome P450 monooxygenases. nih.gov These enzymes facilitate the insertion of an oxygen atom into the steroid framework. Research has shown that the mycelium of Curvularia lunata exhibits maximal 11β-hydroxylase activity towards cortexolone, especially during the late logarithmic growth phase. researchgate.net However, at later stages of growth, an increase in 14α-hydroxylase activity is observed. researchgate.net This highlights the dynamic nature of the fungal enzymatic machinery and its influence on the final product profile.

The biotransformation process can be conducted using either growing cells or resting cells, with the choice of method impacting the outcome. tandfonline.com For example, contacting a steroid substrate with the growing mycelia of Curvularia in a nutrient medium under aerobic conditions can lead to specific hydroxylations. google.com Alternatively, washed mycelia suspended in a buffer can also be used to carry out the desired transformation. google.comtandfonline.com

Recent studies have focused on identifying and characterizing the specific genes responsible for these hydroxylation reactions. In one study, transcriptome analysis of Curvularia sp. induced with dehydroepiandrosterone (DHEA) revealed a significant upregulation of several putative cytochrome P450 genes. nih.gov The most highly induced gene, when expressed in Pichia pastoris, demonstrated the ability to catalyze the 7β-hydroxylation of various androstane (B1237026) steroids. nih.gov This genetic approach opens avenues for developing more efficient and selective biocatalysts for steroid modifications.

Substrate Scope and Specificity in Microbial Bioconversions

The production of this compound through microbial biotransformation is not limited to a single precursor. A variety of steroids can serve as starting materials, showcasing the versatility of the microbial enzymes involved.

Progesterone and Hydroxyprogesterone as Biotransformation Substrates

Progesterone is a common and effective substrate for the microbial synthesis of this compound. nih.govmdpi.com Several fungal species, including Cylindrocarpon radicicola and various Fusarium species, are capable of converting progesterone into this compound. mdpi.comcore.ac.uk For instance, fermentation of progesterone with Cylindrocarpon radicicola can yield this compound in approximately 50% yield. mdpi.com Similarly, Fusarium oxysporum has been shown to transform progesterone into this compound with yields ranging from 76-98%. mdpi.com

The biotransformation of progesterone often involves a series of reactions, including side-chain cleavage and A-ring dehydrogenation. Fungi like Aspergillus tamarii can convert progesterone to testololactone in high yield. mdpi.com

17α-hydroxyprogesterone can also serve as a substrate. Incubation of 17α-hydroxyprogesterone with Aspergillus tamarii resulted in the formation of testololactone, albeit in trace amounts, alongside other products. mdpi.com

Androstenedione (B190577) and 1-Dehydrotestosterone as Biocatalytic Inputs

Androstenedione and its derivative, 1-dehydrotestosterone, are also valuable precursors for the synthesis of this compound. The biotransformation of androstenedione by certain microorganisms can lead to the formation of this compound, although sometimes as a minor product. For example, microbial transformation of androst-4-ene-3,17-dione with Fusarium lateritium yielded a mixture of products with only trace amounts of testolactone. mdpi.com However, Fusarium oxysporum has been shown to be highly efficient in converting androst-4-ene-3,17-dione to testolactone. mdpi.com

1-dehydrotestosterone is a more direct precursor, requiring only the Baeyer-Villiger oxidation of the D-ring to form this compound. The fungus Penicillium notatum has demonstrated the ability to convert 1-dehydrotestosterone to this compound as the sole product in high yield (90%). mdpi.com This highlights the specificity of certain microbial enzymes for particular steroid structures.

The following table summarizes the biotransformation of various substrates to this compound by different microorganisms:

| Substrate | Microorganism | Product(s) | Yield (%) |

| Progesterone | Cylindrocarpon radicicola | This compound | ~50 |

| Progesterone | Fusarium javanicum var. ensiforme | This compound, 11α-hydroxytestolactone | Major product, byproduct |

| Progesterone | Fusarium lateritium | This compound | ~40 |

| Progesterone | Aspergillus tamarii | Testololactone | High |

| Progesterone | Fusarium oxysporum SC1301 | This compound | 76-98 |

| 17α-Hydroxyprogesterone | Aspergillus tamarii | Testololactone | Trace |

| Androst-4-ene-3,17-dione | Fusarium lateritium | Androsta-1,4-diene-3,17-dione, 1-dehydrotestosterone, this compound | 9:1 ratio, Trace (~2) |

| Androst-4-ene-3,17-dione | Fusarium oxysporum SC1301 | This compound | 76-98 |

| 1-Dehydrotestosterone | Penicillium notatum | This compound | 90 |

Stereospecificity of Microbial Dehydrogenation Processes

The introduction of the C1-C2 double bond in the A-ring of the steroid nucleus is a critical step in the formation of this compound. This reaction is catalyzed by 3-ketosteroid-Δ1-dehydrogenases (KstDs), which are found in various bacteria and fungi. core.ac.ukmdpi.com These enzymes exhibit a high degree of stereospecificity, ensuring the correct configuration of the final product.

Mechanistic Studies of 1α,2β-trans Elimination

The dehydrogenation at C1-C2 proceeds via a stereospecific trans-elimination of the 1α and 2β hydrogen atoms. acs.org Mechanistic studies have provided insights into this process. The reaction is initiated by the abstraction of the 2β-proton, followed by the transfer of a hydride from the 1α-position to an acceptor molecule, typically FAD within the enzyme's active site. mdpi.com

Kinetic studies and isotope labeling experiments have further elucidated the mechanism. For instance, the dehydrogenation of 2β-deuterioandrost-4-ene-3,17-dione by a cell-free preparation of Bacillus sphaericus resulted in a significant loss of deuterium, confirming the removal of the 2β-hydrogen. acs.org Similarly, experiments with 1α-deuterated substrates have shown the removal of the 1α-hydrogen. acs.org

The enzyme 3-ketosteroid-Δ1-dehydrogenase from Sterolibacterium denitrificans (AcmB) has been shown to catalyze the enantioselective 1α,2β-dehydrogenation of steroids. mdpi.com This enzyme can also catalyze the reverse reaction, the 1,2-hydrogenation of a Δ1-steroid, if a suitable electron donor is present. mdpi.com This reversibility has been exploited for the synthesis of isotopically labeled steroids. mdpi.com

The stereospecificity of the dehydrogenation process is crucial for the biological activity of the resulting steroid. The introduction of the Δ1 double bond often enhances the therapeutic effects and can reduce undesirable side effects compared to the saturated counterparts. nih.gov

Metabolism and Biotransformation Studies of Delta1 Dehydrotestololactone in Non Human Biological Systems

In Vivo Metabolic Fate in Animal Models

In vivo studies in animal models provide a comprehensive understanding of how a compound is processed and eliminated by a living organism.

Hepatic Biotransformation and Derivative Formation

The liver is the primary site for the metabolism of delta1-dehydrotestololactone. drugbank.com It undergoes extensive hepatic biotransformation, resulting in the formation of several derivatives. A key characteristic of its metabolism is the preservation of the D-lactone ring in all its metabolites. drugbank.com

In studies involving the administration of 4-14C-Testololactone, specific metabolites have been isolated from urine. These include andrololactone and etiocholanololactone. researchgate.net Another identified urinary metabolite is 3a, 13alpha-dihydroxy-13,17-seco-5beta-androsta-1-ene-17-oic acid. drugbank.com While not an animal model, biotransformation studies using fungi such as Cunninghamella blakesleeana and Macrophomina phaseolina have demonstrated the formation of various hydroxylated and epoxy derivatives, which can provide insights into potential metabolic pathways in mammals. nih.gov Furthermore, research on the metabolism of other C19 steroids in rat liver offers a comparative framework for understanding the biotransformation of this compound. researchgate.net

| Metabolite | Biological Matrix | Animal/Organism Model |

|---|---|---|

| Andrololactone | Urine | Not Specified |

| Etiocholanololactone | Urine | Not Specified |

| 3a, 13alpha-dihydroxy-13,17-seco-5beta-androsta-1-ene-17-oic acid | Urine | Not Specified |

| 7α-hydroxy-3-oxo-13,17-secoandrosta-1,4-dieno-17,13α-lactone | Fungal Culture | Cunninghamella blakesleeana |

| 7β-hydroxy-3-oxo-13,17-seco-5β-androsta-1-eno-17,13α-lactone | Fungal Culture | Macrophomina phaseolina |

| 3α,11β-dihydroxy-13,17-seco-5β-androsta-17,13α-lactone | Fungal Culture | Macrophomina phaseolina |

| 4β,5β-epoxy-3β-hydroxy-13,17-secoandrosta-1-eno-17,13α-lactone | Fungal Culture | Macrophomina phaseolina |

| 4β,5β-epoxy-3α-hydroxy-13,17-secoandrosta-1-eno-17,13α-lactone | Fungal Culture | Macrophomina phaseolina |

Excretion Profiles of Unmetabolized Compound and Metabolites

The primary route of excretion for this compound and its metabolites is through the urine. drugbank.com Studies using radiolabeled this compound have shown that the majority of the compound is recovered in the urine, with less than 6% found in the feces. researchgate.net Some evidence also suggests that metabolites may be secondarily excreted in the bile. nih.gov The general pattern of steroid metabolite excretion in rats, which involves both urinary and fecal routes, provides a relevant model for comparison. nih.gov

| Excretion Route | Percentage of Recovered Compound | Animal Model | Notes |

|---|---|---|---|

| Urine | >94% | Not Specified (following 4-14C-Testololactone administration) | Primary route of excretion for the compound and its metabolites. |

| Feces | <6% | Not Specified (following 4-14C-Testololactone administration) | Minor route of excretion. |

| Bile | Not Quantified | Not Specified | A secondary route of excretion for metabolites has been suggested. |

Enzymatic Conversion Pathways in Non-Human Organisms

The biotransformation of this compound is mediated by specific enzymes that catalyze its conversion to various metabolites.

Identification of Enzymes Catalyzing this compound Conversion

The principal enzyme target of this compound is aromatase, a cytochrome P450 enzyme (CYP19), which it inhibits irreversibly. mdpi.comresearchgate.net This inhibition is a key aspect of its biological activity. There is also evidence to suggest that it may compete for the binding sites of another cytochrome P450 enzyme, 17,20-lyase. mdpi.com The metabolism of this compound is also understood to be mediated by the broader family of cytochrome P450 enzymes. dntb.gov.ua

Microbial transformation studies have further elucidated potential enzymatic pathways. The conversion of 1-dehydrotestosterone to this compound by Penicillium notatum, and the transformation of progesterone (B1679170) to this compound by Fusarium javanicum and Fusarium lateritium, highlight the role of microbial enzymes in its synthesis. nih.gov The formation of hydroxylated and epoxy derivatives by fungi suggests the involvement of microbial hydroxylases and epoxidases in its metabolism. nih.gov

Characterization of Enzyme Kinetics and Specificity

Detailed characterization of the enzyme kinetics for the metabolism of this compound in non-human organisms, including specific Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax), is not extensively documented in publicly available literature. While the kinetics of aromatase inhibition by other compounds have been studied, providing a methodological framework, specific data for this compound is lacking. researchgate.net

Molecular Interactions and Receptor Binding Mechanisms of Delta1 Dehydrotestololactone

Steroid Aromatase Enzyme Inhibition

The primary mechanism of action for delta1-dehydrotestololactone is the inhibition of steroid aromatase, a key enzyme in estrogen synthesis. breastcancer.orgwikipedia.org This enzyme, a member of the cytochrome P450 superfamily, is responsible for the aromatization of the A-ring of androgens, converting them into estrogens. wikipedia.org By blocking this enzyme, this compound effectively reduces the production of estrogens such as estrone (B1671321) and estradiol. wikipedia.org

Mechanistic studies have been conducted to characterize the nature of the inhibition of the aromatase enzyme by this compound. Research involving human breast tumors has demonstrated that the compound acts as a competitive inhibitor of the aromatase enzyme system. This mode of inhibition signifies that this compound and the endogenous androgen substrate compete for the same active site on the aromatase enzyme.

While aromatase inhibitors can be classified as either irreversible steroidal inhibitors or reversible non-steroidal inhibitors, studies on this compound have pointed towards a competitive binding mechanism. wikipedia.org

The aromatase enzyme is specifically a cytochrome P450 enzyme, designated CYP19A1. nih.gov It is located in the endoplasmic reticulum of cells, a fraction often referred to as the microsomal fraction in laboratory preparations. nih.gov The binding affinity and inhibitory action of this compound are therefore directed at this specific microsomal protein. The entire aromatase enzyme complex consists of two key components: the cytochrome P450 heme-containing polypeptide (P450arom) and a flavoprotein, NADPH-cytochrome P450 reductase. nih.gov The binding of this compound to the active site of the P450arom component is the critical interaction that prevents the catalytic conversion of androgens. The specificity and affinity of this binding are fundamental to its function as a selective aromatase inhibitor.

In Vitro Receptor Binding Assays and Methodologies

The characterization of this compound's inhibitory properties relies on various in vitro assays designed to measure enzyme kinetics and molecular interactions.

In vitro assays are crucial for the quantitative assessment of a compound's binding affinity and specificity for its target enzyme. These assays allow researchers to determine key parameters such as the concentration required for significant inhibition. For instance, in one study, the inhibitory effect of this compound was quantified using neonatal rat hypothalamic tissue. The results provided a specific concentration at which the compound exerts its maximal effect on the aromatase enzyme within that experimental system. nih.gov Such quantitative data is essential for comparing the potency of different inhibitors and understanding their pharmacological profile.

| Parameter | Tissue/System | Concentration for Max. Inhibition |

| Maximal Inhibition | Neonatal Rat Hypothalamic Aromatase | 200 µM nih.gov |

Advanced methodologies are continuously being developed to explore the intricacies of intermolecular interactions. Bead-binding assays, for example, are a versatile tool used to study protein-ligand interactions by immobilizing one of the binding partners on a solid support (a bead). This technique can facilitate the measurement of binding affinities and kinetics. However, the application of advanced bead-binding assays for the specific study of intermolecular interactions involving this compound is not prominently documented in the available scientific literature. Research in this area has more commonly utilized classical enzyme kinetic studies and competitive binding assays with radiolabeled substrates.

Computational and Molecular Modeling Approaches

Computational and molecular modeling techniques have become indispensable tools in drug discovery and molecular biology, offering insights into the intricate interactions between ligands and their protein targets at an atomic level. For this compound, a steroidal aromatase inhibitor, these in silico approaches can elucidate its mechanism of action, predict binding affinity, and guide the design of more potent derivatives. While specific computational studies on this compound are not extensively available in the public domain, we can infer its molecular interactions based on studies of its closely related precursor, testolactone (B1683771), and other steroidal aromatase inhibitors.

Molecular Docking Simulations to Predict Binding Modes

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is crucial for understanding the binding mode of inhibitors like this compound within the active site of its target enzyme, aromatase (cytochrome P450 19A1).

Research on the precursor, testolactone, provides valuable insights into how this compound might interact with aromatase. A molecular docking study using an induced fit docking (IFD) approach, which allows for flexibility in both the ligand and the protein's active site, has shed light on the binding of testolactone to aromatase. In one such study, the binding of testolactone to the crystal structure of human placental aromatase (PDB ID: 3S79) was investigated. nih.gov

The docking results for testolactone revealed a significant binding affinity, with a calculated Glide gScore of -10.85 and a Glide energy of -50.76 Kcal/mol. nih.gov The analysis of the binding mode indicated that testolactone establishes key interactions with several residues in the active site of aromatase. Notably, hydrogen bonds were predicted with the backbone of Met374 and with Asp309, a critical residue for the enzyme's catalytic activity. nih.gov

Furthermore, the docking pose of testolactone was stabilized by numerous hydrophobic interactions with surrounding amino acid residues. These interactions are crucial for anchoring the steroidal scaffold within the binding pocket. The key hydrophobic interactions for testolactone were identified with Ile133, Phe134, Phe221, Trp224, Ile305, Ala306, Val370, Leu372, Val373, and Leu477. nih.gov Additionally, a charged interaction with Arg115 was observed. nih.gov

Given the structural similarity between testolactone and this compound, with the latter possessing an additional double bond in the A-ring, it is plausible that this compound adopts a similar binding mode. The introduction of the C1-C2 double bond might slightly alter the planarity of the A-ring, potentially leading to subtle changes in the interactions with the surrounding residues, which could influence its inhibitory potency.

Table 1: Predicted Interactions of Testolactone with Aromatase Active Site Residues

| Interaction Type | Interacting Residue |

|---|---|

| Hydrogen Bond | Met374, Asp309 |

| Hydrophobic | Ile133, Phe134, Phe221, Trp224, Ile305, Ala306, Val370, Leu372, Val373, Leu477 |

Data sourced from a molecular docking study on testolactone. nih.gov

Molecular Dynamics Simulations for Conformational Analysis of Ligand-Receptor Complexes

MD simulations of aromatase in complex with steroidal and non-steroidal inhibitors have been instrumental in understanding the flexibility of the enzyme's active site and the stability of the ligand's binding pose. nih.gov These simulations typically involve placing the docked complex in a simulated physiological environment, including water molecules and ions, and then calculating the atomic motions over a period of nanoseconds to microseconds.

For a compound like this compound, an MD simulation would typically follow these steps:

System Setup: The docked complex of this compound and aromatase would be solvated in a water box, and ions would be added to neutralize the system.

Minimization and Equilibration: The system would be energy-minimized to remove any steric clashes and then gradually heated and equilibrated to physiological temperature and pressure.

Production Run: The simulation would be run for an extended period to sample the conformational space of the complex.

Analysis of the MD trajectory can provide valuable information, such as:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose over time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the ligand and the receptor.

Solvent Accessible Surface Area (SASA): To evaluate changes in the exposure of the ligand and protein to the solvent.

These analyses would help to confirm the stability of the binding mode predicted by molecular docking and provide insights into the dynamic nature of the interactions between this compound and the aromatase active site.

Free Energy Calculations for Ligand-Protein Interactions

Free energy calculations are computational methods used to estimate the binding affinity of a ligand to a protein, which is a critical parameter in drug design. These methods can provide a more quantitative prediction of binding strength compared to docking scores alone. Common methods for free energy calculations include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

While specific free energy calculations for this compound are not found in the reviewed literature, the application of these methods to other aromatase inhibitors highlights their utility. The MM/PBSA and MM/GBSA methods calculate the binding free energy by combining the molecular mechanics energy of the complex with the free energy of solvation.

The binding free energy (ΔG_bind) is typically calculated as follows:

ΔG_bind = G_complex - (G_protein + G_ligand)

Where:

G_complex is the total free energy of the protein-ligand complex.

G_protein is the total free energy of the protein alone.

G_ligand is the total free energy of the ligand alone.

Each of these terms is composed of the molecular mechanics energy (including bonded and non-bonded interactions) and the solvation free energy (which has polar and nonpolar components).

For this compound, performing MM/PBSA or MM/GBSA calculations on snapshots from an MD simulation trajectory would yield an estimate of its binding free energy to aromatase. This calculated value could then be compared with experimental data, if available, to validate the computational model. Furthermore, by decomposing the binding free energy into contributions from individual residues, it is possible to identify the key amino acids that are most important for the binding of this compound. frontiersin.org This information is invaluable for understanding the molecular basis of its inhibitory activity and for guiding the rational design of new, more potent aromatase inhibitors.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Testolactone |

| Androstenedione (B190577) |

| Estrone |

| Estradiol |

| Testosterone (B1683101) |

| Aminoglutethimide |

| Anastrozole |

| Letrozole |

| Exemestane |

| Formestane |

| Fadrozole |

| Vorozole |

Structure Activity Relationship Sar Studies of Delta1 Dehydrotestololactone and Its Analogs

Influence of the Six-Membered D-Lactone Ring on Biological Activity

A defining characteristic of delta1-dehydrotestololactone is the replacement of the conventional five-membered cyclopentanone (B42830) D-ring of androgens with a six-membered δ-lactone ring. mdpi.com This structural modification significantly impacts its interaction with the aromatase enzyme. Research indicates that this alteration is generally detrimental to the inhibitory potency. nih.govresearchgate.net

Studies comparing steroidal aromatase inhibitors have revealed that the binding pocket of the aromatase active site is sensitive to the structure of the D-ring. nih.gov The modification of the cyclopentanone D-ring to a six-membered lactone in testolactone (B1683771) analogues leads to a decrease in their ability to inhibit aromatase. nih.govresearchgate.net This suggests that the geometry and electronic properties of the original five-membered ring are more favorable for optimal binding and inhibition. The introduction of the larger, more flexible lactone ring may introduce steric hindrance or an unfavorable conformation that weakens the interaction with key residues in the active site.

For instance, in a comparative study of A,D-ring modified steroids, analogs featuring the six-membered δ-lactone in the D-ring exhibited reduced inhibitory activity against aromatase. researchgate.net This underscores the critical nature of the D-ring's structure for effective binding to the enzyme. nih.gov

Functional Importance of the 1,4-Diene-3-one Moiety in the A-Ring

The A-ring of this compound contains a 1,4-diene-3-one moiety, a feature common to many steroidal aromatase inhibitors. This conjugated system plays a crucial role in the molecule's biological activity, contributing to the planarity of the A/B ring junction, which is believed to be important for effective binding to the aromatase enzyme. nih.govnih.gov

The introduction of the double bond at the C1-C2 position, creating the diene system, is a critical modification from the parent androgen structure. This feature is instrumental in the mechanism of action of several aromatase inhibitors, contributing to their ability to compete with the natural substrate, androstenedione (B190577). mdpi.com

Design and Synthesis of Chemically Modified Derivatives

The systematic chemical modification of the this compound scaffold has been a valuable strategy for elucidating its SAR and for developing new aromatase inhibitors with potentially improved profiles.

To probe the structural requirements for aromatase inhibition, a variety of analogs of this compound have been designed and synthesized. These modifications have targeted different parts of the steroid nucleus, including the A, B, and D rings. For example, the synthesis of A,D-ring modified steroid analogues of testolactone has provided valuable insights. nih.gov

One area of focus has been the A-ring, where modifications have been introduced to explore the importance of the dienone system. The synthesis of 3-deoxy steroidal olefins and their epoxide derivatives has demonstrated that while the C-3 carbonyl is not essential, other features that maintain the planarity of the A-ring are crucial for potent inhibition. nih.gov

Modification of the D-ring has also been a key area of investigation. The synthesis of analogs where the six-membered δ-lactone is altered or replaced has consistently shown a decrease in inhibitory potency, reinforcing the importance of the D-ring's structure, even if the lactone itself is not optimal for high affinity. nih.govresearchgate.net

The synthesized analogs of this compound have been evaluated for their ability to inhibit aromatase, typically using in vitro assays with human placental microsomes. These studies have generated quantitative data, such as IC50 and Ki values, which allow for a direct comparison of the inhibitory potencies of different derivatives.

The evaluation of A,D-ring modified analogs has shown that while some modifications can lead to potent competitive inhibitors, they are generally less active than established inhibitors like formestane. nih.gov For instance, a 3-deoxy steroidal olefin analog (3a) and its epoxide derivative (4a) were found to be strong competitive inhibitors, with Ki values of 50 nM and 38 nM, respectively. nih.govcore.ac.uk However, analogs with a modified D-ring, specifically the introduction of a six-membered δ-lactone, consistently showed lower inhibitory activity. researchgate.net

Below is a data table summarizing the aromatase inhibition data for selected this compound analogs and related steroids.

| Compound | Modification | IC50 (nM) | Ki (nM) | Inhibition (%) at 2 µM |

|---|---|---|---|---|

| 3-deoxy steroidal olefin (3a) | A-ring modification (removal of C3-carbonyl, C2-C3 double bond) | 225 | 50 | - |

| Epoxide derivative (4a) | A-ring modification (3,4-epoxide) | 145 | 38 | 96.4 |

| D-ring lactone analog (15) | D-ring modification (δ-lactone) | - | - | 8 |

| D-ring lactone analog (16) | D-ring modification (δ-lactone) | - | - | 16 |

Stereochemical Requirements for Optimal Molecular Recognition and Activity

The stereochemistry of the steroid nucleus is a critical determinant of its ability to bind to and inhibit aromatase. The enzyme's active site is highly stereospecific, and subtle changes in the three-dimensional arrangement of the inhibitor can lead to a dramatic loss of activity.

The planarity of the steroidal framework, influenced by both the A-ring dienone system and the stereochemistry at C-5, is essential for optimal molecular recognition. nih.gov This planar conformation is thought to allow for favorable interactions with key amino acid residues and the heme group within the aromatase active site. Molecular modeling and simulation studies have further supported the importance of a specific three-dimensional conformation for effective binding and inhibition. nih.gov Any deviation from this optimal stereochemistry can disrupt these critical interactions, leading to a loss of biological activity.

Advanced Analytical Methodologies in Delta1 Dehydrotestololactone Research

Spectroscopic Techniques for Identification and Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure and quantifying delta1-dehydrotestololactone. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal their atomic composition and chemical bonds.

Applications of Infrared Absorption Spectrophotometry in Structural Analysis

Infrared (IR) absorption spectrophotometry is a powerful tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. The resulting IR spectrum provides a characteristic pattern of absorption bands.

For this compound, the IR spectrum is expected to exhibit several key absorption bands that correspond to its distinct structural features. The presence of a conjugated enone system in the A-ring would be indicated by a strong C=O stretching vibration, typically observed in the region of 1660-1680 cm⁻¹. The C=C stretching vibrations of the dienone system would likely appear around 1600-1620 cm⁻¹ and 1580-1600 cm⁻¹. Furthermore, the lactone functional group in the D-ring would produce a characteristic and intense C=O stretching band at a higher frequency, generally in the range of 1720-1740 cm⁻¹, due to the ring strain. The C-O-C stretching vibrations of the lactone would also be present, typically in the 1200-1300 cm⁻¹ region. The various C-H stretching and bending vibrations of the steroid backbone would also be observable.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) |

| Conjugated Ketone (A-ring) | C=O Stretch | 1660-1680 |

| Alkene (A-ring) | C=C Stretch | 1600-1620 and 1580-1600 |

| Lactone (D-ring) | C=O Stretch | 1720-1740 |

| Lactone (D-ring) | C-O-C Stretch | 1200-1300 |

| Alkane | C-H Stretch | 2850-3000 |

Quantitative Analysis via Ultraviolet Absorption Spectroscopy

Ultraviolet (UV) absorption spectroscopy is a valuable technique for the quantitative analysis of compounds that contain chromophores, which are parts of a molecule that absorb UV or visible light. The conjugated dienone system in the A-ring of this compound acts as a strong chromophore, making it well-suited for UV analysis.

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship allows for the precise determination of the concentration of this compound in a sample by measuring its absorbance at a specific wavelength, known as the wavelength of maximum absorption (λmax). For compounds with a similar steroidal A-ring dienone structure, the λmax is typically observed around 245 nm.

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known this compound concentrations. The absorbance of an unknown sample can then be measured, and its concentration determined by interpolation from the calibration curve. This method is widely used in quality control to determine the potency of pharmaceutical preparations.

Table 2: Typical Parameters for UV Spectroscopic Quantification

| Parameter | Value/Range |

| Wavelength of Maximum Absorption (λmax) | ~245 nm |

| Solvent | Ethanol or Methanol |

| Linearity Range | Dependent on molar absorptivity |

| Correlation Coefficient (r²) | > 0.999 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation and stereochemical analysis of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR provide a wealth of information about the chemical environment of each atom in a molecule.

In the ¹H NMR spectrum of this compound, the protons on the double bonds of the A-ring would appear as distinct signals in the downfield region (typically between 6.0 and 7.5 ppm). The chemical shifts and coupling constants of these protons provide information about their spatial relationships. The protons of the methyl groups would appear as sharp singlets in the upfield region. The complex multiplet patterns of the methylene and methine protons in the steroid backbone can be resolved and assigned using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbons of the ketone and lactone groups would be observed at the downfield end of the spectrum (typically >170 ppm). The sp²-hybridized carbons of the A-ring dienone system would also resonate at downfield chemical shifts. The numerous sp³-hybridized carbons of the steroid nucleus would appear in the upfield region.

Tritium (³H) NMR spectroscopy is a specialized technique that can be used to trace the metabolic fate of a drug molecule. By selectively replacing one or more protons in the this compound molecule with tritium, a radioactive isotope of hydrogen, it is possible to follow the biotransformation of the compound in vitro or in vivo.

The ³H NMR spectrum is analogous to the ¹H NMR spectrum, and the chemical shifts of the tritium labels are virtually identical to those of the protons they replace. This allows for the precise determination of the position of the tritium label in the parent molecule and its metabolites. By isolating metabolites and analyzing them by ³H NMR, researchers can identify the specific sites on the molecule that have undergone enzymatic modification, such as hydroxylation, reduction, or cleavage. This information is crucial for understanding the mechanisms of drug metabolism and identifying potentially active or toxic metabolites.

Chromatographic Separation and Mass Spectrometric Identification

Chromatographic techniques are essential for the separation and purification of this compound from complex mixtures, while mass spectrometry provides information about its molecular weight and fragmentation pattern.

High-Performance Liquid Chromatography (HPLC) for Purity and Isolation

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique used for the separation, identification, and quantification of components in a mixture. It is widely employed in the pharmaceutical industry for quality control, purity assessment, and the isolation of compounds.

A typical HPLC method for the analysis of this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol. The components of the sample are separated based on their differential partitioning between the stationary phase and the mobile phase. A UV detector is commonly used to monitor the column effluent, and the retention time of the peak corresponding to this compound can be used for its identification.

The purity of a sample can be determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram. For preparative applications, the fraction containing the purified compound can be collected as it elutes from the column. Method validation is crucial to ensure the accuracy, precision, and robustness of the HPLC method for its intended purpose.

Table 3: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Example Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 245 nm |

| Injection Volume | 20 µL |

| Retention Time | Compound-specific |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Steroid Metabolomics Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become an indispensable tool in steroid metabolomics due to its exceptional sensitivity, specificity, and versatility in analyzing complex biological mixtures. nih.gov This technique combines the separation power of liquid chromatography with the precise detection and identification capabilities of tandem mass spectrometry. For a compound like this compound, LC-MS/MS allows for its quantification and the identification of its metabolites in various biological matrices.

The general workflow for steroid metabolomics using LC-MS/MS involves several key steps:

Sample Preparation: Biological samples (e.g., plasma, urine, tissue) undergo extraction to isolate the steroid fraction. This often involves liquid-liquid extraction or solid-phase extraction.

Chromatographic Separation: The steroid extract is injected into a liquid chromatograph. A reversed-phase column (e.g., C18) is typically used to separate steroids based on their hydrophobicity. A mobile phase gradient, often consisting of water and an organic solvent like methanol or acetonitrile with additives like formic acid, is employed to elute the compounds. uniroma1.it

Ionization: As the separated compounds elute from the column, they enter the mass spectrometer's ion source. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques for steroids.

Mass Analysis: In the tandem mass spectrometer (e.g., a triple quadrupole), the precursor ion corresponding to the mass of the target steroid (in this case, this compound, with a molecular weight of 300.4 g/mol ) is selected. nih.gov This ion is then fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and reduces background noise.

While specific LC-MS/MS parameters for this compound are not extensively detailed in publicly available literature, a representative method can be constructed based on the analysis of structurally similar steroids. The table below illustrates typical parameters that would be optimized for such an analysis.

| Parameter | Typical Value/Condition |

|---|---|

| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-phase C18 (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol/Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) for [M+H]⁺ | m/z 301.18 |

| Example Product Ions (Q3) | To be determined by infusion of a pure standard |

| Collision Energy | Optimized for specific precursor-product transitions |

The power of LC-MS/MS lies in its ability to simultaneously quantify a panel of steroids, providing a comprehensive "snapshot" of the steroid metabolome. This is crucial for understanding the metabolic pathways in which this compound may be involved. Non-targeted metabolomics approaches, which aim to detect and identify as many metabolites as possible, can reveal novel metabolic products and biomarkers. uniroma1.it

Application of Paper Chromatography in Isolation and Characterization

Before the advent of modern techniques like LC-MS/MS, paper chromatography was a foundational method for the separation and identification of steroids. nih.gov Developed in the 1940s, this technique separates compounds based on their differential partitioning between a stationary phase (the paper, impregnated with a polar solvent) and a mobile phase (a non-polar solvent that moves up the paper by capillary action). semanticscholar.org

For the isolation and characterization of C19 steroids, which are structurally related to this compound, specific systems were developed:

Bush Systems: These systems typically use aqueous methanol as the stationary phase, with the paper being impregnated with varying concentrations of methanol. The mobile phase is a non-polar solvent like hexane or benzene (B151609).

Zaffaroni Systems: In these systems, the paper is impregnated with a non-volatile polar solvent like formamide or propylene glycol, and a non-polar mobile phase is used for development. semanticscholar.org

The separation is based on the polarity of the steroids. More polar steroids have a stronger interaction with the stationary phase and thus travel a shorter distance up the paper, resulting in a lower Retention Factor (Rf) value. The Rf value is a key characteristic used for identification and is calculated as follows:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

After separation, the steroids are visualized on the paper using various methods, such as UV light absorption (for compounds with conjugated double bonds like this compound) or by spraying with color-forming reagents like Zimmermann reagent for ketosteroids.

While specific Rf values for this compound in historical paper chromatography systems are not readily found in current literature, the table below provides examples of solvent systems that were commonly used for the separation of related androstane (B1237026) derivatives.

| System Type | Stationary Phase (on paper) | Mobile Phase | Typical Application |

|---|---|---|---|

| Bush A | Aqueous Methanol | Hexane/Benzene | Separation of less polar steroids |

| Bush B | Aqueous Methanol | Toluene/Ethyl Acetate | Separation of medium polarity steroids |

| Zaffaroni | Propylene Glycol | Toluene or Cyclohexane/Benzene | Separation of various corticosteroids and androgens researchgate.net |

| Zaffaroni | Formamide | Benzene or Chloroform | Separation of polar steroids |

Though largely superseded by more advanced chromatographic techniques for quantitative analysis, paper chromatography remains a significant method in the history of steroid chemistry. It provided the fundamental principles of chromatographic separation that paved the way for the development of the powerful analytical tools used in modern research.

Future Research Directions and Theoretical Advances in Delta1 Dehydrotestololactone Studies

Exploration of Undiscovered Biosynthetic Pathways and Novel Enzymatic Activities

The current production of delta1-dehydrotestololactone relies on semi-synthetic methods, often starting from natural sterols like β-sitosterol and stigmasterol (B192456). nih.govmdpi.com The key steps involve the microbial or chemical cleavage of the sterol side chain to produce an androstane (B1237026) skeleton, followed by specific enzymatic or chemical modifications. nih.govmdpi.com Future research is poised to delve deeper into microbial steroid metabolism to uncover novel biosynthetic routes that could lead to more direct and efficient production.

Key Research Areas:

Mining Microbial Genomes: The vast diversity of microorganisms, particularly bacteria like Mycobacterium and fungi, represents a largely untapped reservoir of novel enzymes. frontiersin.orgdavidmoore.org.ukmdpi.comnih.gov Genome mining and functional screening can identify new cytochrome P450 (CYP) enzymes, dehydrogenases, and Baeyer-Villiger monooxygenases (BVMOs) with unique specificities for steroid substrates. mdpi.comnih.govresearchfloor.org The discovery of an enzyme capable of directly catalyzing both the Δ1-dehydrogenation and the D-ring lactonization of an androstane precursor would be a significant breakthrough.

Pathway Elucidation in Steroid-Metabolizing Microbes: While the general pathways for sterol degradation are known, the specific enzymes and regulatory networks in many non-model organisms are not fully characterized. mdpi.comresearchfloor.org Investigating the catabolism of testosterone (B1683101) and related androgens in various microbial species could reveal alternative enzymatic cascades that naturally produce lactonized steroids. pnas.org

Enzyme Engineering for Novel Functions: Site-directed mutagenesis and directed evolution of known steroid-modifying enzymes, such as 3-ketosteroid-Δ1-dehydrogenase, can be employed to alter their substrate specificity and catalytic activity. This could lead to enzymes that preferentially act on specific androstane derivatives to yield this compound or its immediate precursors with higher efficiency.

| Potential Enzyme Classes for Investigation | Catalytic Function | Relevance to this compound |

| Cytochrome P450 (CYP) Monooxygenases | Hydroxylation, C-C bond cleavage | Side-chain cleavage of phytosterols (B1254722); potential for novel ring modifications. mdpi.commdpi.comnih.govdiva-portal.org |

| 3-Ketosteroid-Δ1-Dehydrogenase | Introduces a double bond at the C1-C2 position | A crucial step in forming the "delta1" structure of the A-ring. researchfloor.orgnih.gov |

| Baeyer-Villiger Monooxygenases (BVMOs) | Inserts an oxygen atom to form an ester or lactone | The key enzymatic step for converting a D-ring ketone to a lactone. nih.govmdpi.com |

| Hydroxysteroid Dehydrogenases (HSDs) | Oxidation and reduction of hydroxyl/keto groups | Interconversion of steroid intermediates to channel flux towards the desired product. researchgate.net |

Rational Design and Synthesis of Potent and Selective Analogs for Biological Probes

While this compound is an effective aromatase inhibitor, the design of new analogs serves two primary purposes: developing more potent and selective therapeutic agents and creating chemical probes to study enzyme function and cellular processes. semanticscholar.org

Future Directions in Analog Design:

Mechanism-Based Probes: Designing analogs that not only inhibit aromatase but also covalently label specific residues in the active site can provide invaluable information about the enzyme's structure and catalytic mechanism. semanticscholar.org Modifications to the A-ring or D-lactone ring could be explored to introduce reactive groups that form stable adducts with the enzyme upon activation.

Fluorescent Probes: The synthesis of fluorescently tagged this compound analogs is a promising area for creating tools for cellular imaging. nih.gov By attaching a fluorophore to a position on the steroid scaffold that does not interfere with aromatase binding, researchers can visualize the subcellular localization of the inhibitor, track its uptake and distribution in real-time, and potentially monitor its interaction with the target enzyme via techniques like fluorescence resonance energy transfer (FRET). nih.govacs.orgnih.gov The lactone ring itself can be part of a fluorogenic system, where the probe's fluorescence is "turned on" upon enzymatic interaction or a change in the cellular microenvironment. acs.org

Selective Targeting: Rational design can be used to improve selectivity and reduce off-target effects. By exploring modifications at various positions of the steroid nucleus, it may be possible to design analogs with enhanced affinity for aromatase while minimizing interactions with other CYPs or steroid receptors. nih.gov

Integration of Advanced Computational Methods for Predictive Molecular Engineering

Computational chemistry and bioinformatics are indispensable tools for accelerating the design and optimization of bioactive molecules like this compound. researchgate.netnih.gov

Applications of Computational Methods:

Molecular Docking and Dynamics: High-resolution crystal structures of human aromatase (CYP19A1) allow for detailed in silico studies. acs.orgnih.govsemanticscholar.org Molecular docking can predict the binding modes of novel this compound analogs within the active site, identifying key interactions with amino acid residues like Met374. researchgate.netnih.gov Molecular dynamics (MD) simulations can then be used to assess the stability of these interactions over time and to understand how modifications to the inhibitor affect the enzyme's conformational dynamics. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): By developing 3D-QSAR models based on a series of steroidal inhibitors, researchers can identify the specific physicochemical properties (e.g., steric, electronic) that are critical for high inhibitory activity. researchgate.netnih.gov These models can then be used to predict the potency of virtual compounds before they are synthesized, saving time and resources.

Quantum Mechanics/Molecular Mechanics (QM/MM): For a deeper understanding of the inhibition mechanism, QM/MM simulations can be employed. This hybrid method allows for a quantum mechanical treatment of the enzyme's active site and the inhibitor, providing detailed insights into the electronic rearrangements that occur during the irreversible inactivation of aromatase by this compound.

| Computational Technique | Application in this compound Research | Predicted Outcomes |

| Molecular Docking | Predict binding orientation of new analogs in the aromatase active site. | Binding affinity scores, key hydrogen bonds, and hydrophobic interactions. researchgate.netnih.gov |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of the enzyme-inhibitor complex. | Stability of binding, conformational changes in the enzyme, role of water molecules. mdpi.com |

| 3D-QSAR | Correlate structural features of analogs with their biological activity. | Predictive models for inhibitor potency; maps of favorable/unfavorable regions for substitution. researchgate.netnih.gov |

| QM/MM Simulations | Model the enzymatic reaction and covalent bond formation. | Transition state energies, reaction pathways for irreversible inhibition. |

Comprehensive Omics-Based Approaches to Elucidate System-Level Interactions in Non-Human Models

The physiological effects of inhibiting aromatase extend beyond simply reducing estrogen levels. To understand the full biological impact of this compound, systems-level approaches are necessary.

Future Omics Research:

Metabolomics: This approach can provide a snapshot of the metabolic state of an organism or cell culture in response to treatment. nih.govnih.gov In non-human models (e.g., rodents, fish), metabolomic profiling can identify widespread changes in steroid hormone profiles beyond just estrogens, as well as alterations in other pathways like lipid and amino acid metabolism that are indirectly affected by hormonal shifts. nih.govfrontiersin.org This can help uncover unexpected off-target effects or secondary mechanisms of action. nih.gov

Proteomics and Transcriptomics: These techniques can reveal how this compound treatment alters the expression of genes and proteins in various tissues. For instance, in a mouse model, researchers could analyze the proteome of the liver, adipose tissue, and brain to see how these tissues adapt to long-term estrogen deprivation. nih.gov This could identify compensatory mechanisms, such as the upregulation of other steroidogenic enzymes or signaling pathways.

Pharmacogenomics: By using genetically diverse non-human models, researchers can identify genetic variants that influence the response to this compound. jci.org This could lead to the discovery of genes that affect the drug's metabolism, transport, or the cellular response to its effects, paving the way for a more personalized approach to therapy.

Development of Sustainable and Eco-Friendly Production Methods via Biocatalysis

The chemical synthesis steps currently used in the production of this compound can involve harsh reagents and generate significant waste. mdpi.comdavidmoore.org.uk Green chemistry principles are driving the development of more sustainable alternatives. brynmawr.eduiaea.orgresearchgate.netresearchgate.net

Advancements in Biocatalytic Production:

Whole-Cell Biotransformation: Utilizing engineered microorganisms as "cell factories" is a highly promising strategy. frontiersin.orgmdpi.com A single microbial strain could be engineered to express all the necessary enzymes to convert a cheap, renewable feedstock like phytosterols directly into this compound. mdpi.comnih.gov This would consolidate multiple reaction steps into a single fermentation process, performed in water under mild conditions. davidmoore.org.uk

Cell-Free Enzymatic Systems: For reactions that are difficult to control in whole cells, cell-free systems using purified enzymes offer a high degree of precision. While more expensive, this approach eliminates issues of substrate transport across cell membranes and competing metabolic pathways. Immobilizing the required enzymes on a solid support would allow for their reuse and facilitate the development of continuous flow reactors for steroid synthesis.

Synthetic Biology and Metabolic Engineering: Advanced tools in synthetic biology can be used to design and construct novel biosynthetic pathways in host organisms like E. coli or yeast. frontiersin.org By optimizing metabolic flux and cofactor regeneration, the productivity of these microbial factories can be significantly enhanced, making biotechnological production economically competitive with traditional chemical synthesis. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.